5-Phenylpyrimidine-2,4-diamine (CAS 18588-49-3) is a fundamental, unhindered 2,4-diaminopyrimidine building block featuring an unsubstituted phenyl ring at the 5-position and a free 6-position on the pyrimidine core . Unlike heavily substituted commercial derivatives such as pyrimethamine, this compound provides a rigid, aromatic diamine structure that is highly valued in materials science for synthesizing high-performance polymers, and in medicinal chemistry as a minimal-pharmacophore baseline for enzyme inhibition assays [1]. Its precise lack of peripheral steric bulk makes it a critical procurement choice for workflows requiring unhindered amine reactivity, lower thermal processing thresholds, or pure structure-activity relationship (SAR) mapping [2].
Substituting 5-phenylpyrimidine-2,4-diamine with common commercial analogs like pyrimethamine (5-(4-chlorophenyl)-6-ethylpyrimidine-2,4-diamine) or 6-ethyl-5-phenylpyrimidine-2,4-diamine critically compromises both synthetic and analytical workflows [1]. In polymer and materials synthesis, the presence of a 6-alkyl group introduces severe steric hindrance adjacent to the reactive amine centers, drastically reducing the yield and molecular weight of resulting polyamides or polyimides . In pharmacological screening, these peripheral alkyl and halogen groups artificially inflate lipophilicity and alter baseline target affinity (e.g., against DHFR or Hex A), corrupting the data when a pure, unhindered baseline comparator is required to accurately map binding thermodynamics[2].
The thermal properties of 5-phenylpyrimidine-2,4-diamine offer a distinct advantage for melt-processing and high-concentration solvent formulations. Experimental data establishes its melting point at 162–166 °C . In direct contrast, the closely related analog 6-ethyl-5-phenylpyrimidine-2,4-diamine exhibits a significantly higher melting point of 242–244 °C [1]. This ~80 °C reduction in the thermal transition temperature for the unsubstituted compound lowers the energy requirements for melt-phase polymerizations and alters its solubility kinetics in polar aprotic solvents.
| Evidence Dimension | Melting Point |
| Target Compound Data | 162–166 °C |
| Comparator Or Baseline | 242–244 °C (6-ethyl-5-phenylpyrimidine-2,4-diamine) |
| Quantified Difference | ~80 °C lower melting point |
| Conditions | Standard atmospheric thermal analysis |
A significantly lower melting point reduces the thermal budget required for industrial scale-up and improves handling in solvent-based formulations.
5-phenylpyrimidine-2,4-diamine is defined by its lack of substitution at the 6-position of the pyrimidine ring, a critical differentiator from commercial analogs like pyrimethamine [1]. The absence of a 6-ethyl or 6-methyl group removes the steric bulk immediately adjacent to the 4-amine group and the 5-phenyl ring [2]. This unhindered geometry is essential for achieving high-yield step-growth polymerizations with dianhydrides or diacid chlorides, where steric crowding at the C6 position in substituted analogs prematurely terminates chain growth and limits cross-linking density .
| Evidence Dimension | C6-Position Steric Bulk and Mass |
| Target Compound Data | Unsubstituted C6 (MW: 186.21 g/mol) |
| Comparator Or Baseline | 6-ethyl substituted C6 (MW: 214.26 g/mol) |
| Quantified Difference | 13% lower molecular weight, eliminating adjacent alkyl steric hindrance |
| Conditions | Step-growth polymerization and electrophilic substitution workflows |
Ensures unhindered reactivity of the primary amines, enabling the synthesis of high-molecular-weight polymers and permitting downstream functionalization.
In structure-activity relationship (SAR) studies targeting enzymes like dihydrofolate reductase (DHFR) or β-N-acetylhexosaminidase A (Hex A), 5-phenylpyrimidine-2,4-diamine serves as the essential minimal pharmacophore. Research demonstrates that peripheral modifications, such as the 6-ethyl group and 4'-chloro substitution found in pyrimethamine, alter the IC50 values by 2- to 3-fold or more depending on the target [1]. By utilizing the unsubstituted 5-phenylpyrimidine-2,4-diamine, researchers can isolate the exact thermodynamic binding contribution of the core 2,4-diaminopyrimidine scaffold without the confounding lipophilic and steric variables introduced by commercial drug analogs [2].
| Evidence Dimension | Baseline Target Affinity Variance |
| Target Compound Data | Core scaffold baseline (0x variance) |
| Comparator Or Baseline | Pyrimethamine (2 to 3-fold IC50 shift due to peripheral groups) |
| Quantified Difference | Elimination of 2-3x IC50 variance caused by alkyl/halogen substituents |
| Conditions | In vitro enzyme inhibition assays (e.g., Hex A, DHFR) |
Provides medicinal chemists with a pure, uncorrupted baseline to accurately measure the effects of new custom substituents during drug design.
Driven by its unhindered amine reactivity and rigid aromatic structure, this compound is the optimal choice for synthesizing advanced polyamides, polyimides, and metal-organic frameworks (MOFs). Its lack of C6 steric bulk allows for higher cross-linking densities and molecular weights compared to substituted analogs [1].
Procured as a critical control compound in high-throughput screening against DHFR and lysosomal enzymes (such as Hex A). It allows researchers to map the binding pocket and establish a pure thermodynamic baseline before introducing lipophilic or sterically demanding substituents[2].
Because it features an unsubstituted 6-position and a significantly lower melting point (~162–166 °C) than its 6-ethyl counterpart, it is highly processable and serves as a versatile intermediate for targeted, late-stage electrophilic functionalization in multi-step organic synthesis .